molecular formula C12H19N9O B2485929 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034518-53-9

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2485929
CAS No.: 2034518-53-9
M. Wt: 305.346
InChI Key: FRSRSDVNLBKCOO-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions. A methylene bridge connects the triazine ring to a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety. This structure combines electron-rich triazine and triazole components, which may enhance solubility and intermolecular interactions.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N9O/c1-19(2)11-14-9(15-12(16-11)20(3)4)6-13-10(22)8-7-21(5)18-17-8/h7H,6H2,1-5H3,(H,13,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSRSDVNLBKCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry and agricultural applications. Its unique structure allows for interaction with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound features a triazine ring with dimethylamino substitutions and a triazole moiety. The molecular formula is C11H16N8OC_{11}H_{16}N_{8}O with a molecular weight of approximately 343.435 g/mol. This configuration enhances its ability to bind to specific enzymes and receptors, modulating their activity effectively.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as:

  • Enzymes : It can inhibit or activate various enzymatic pathways.
  • Receptors : The binding affinity to specific receptors can lead to altered cellular responses.

Research indicates that compounds with similar structural characteristics often exhibit significant pharmacological properties, making this compound a candidate for further investigation in drug development.

Antimicrobial Activity

Recent studies have shown that derivatives of triazoles exhibit potent antimicrobial properties. For instance, compounds structurally related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole have demonstrated effectiveness against various bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli12.5 - 50
Staphylococcus aureus0.125 - 8
Enterococcus faecalis12.5 - 50

These findings highlight the compound's potential as an antibacterial agent.

Anticancer Activity

The triazole structure has been recognized for its anticancer properties. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
  • Targeting specific cancer-related pathways

For example, compounds similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of a related compound against multiple bacterial strains. The results indicated that at concentrations of 50 µg/mL, the compound reduced the growth of Trypanosoma parasites significantly more than traditional treatments . This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Study 2: Anticancer Properties

In another investigation focused on anticancer activity, derivatives of triazoles were synthesized and tested against human cancer cell lines. The results showed that certain modifications to the triazole structure enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells . This opens avenues for developing targeted cancer therapies.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar triazine structures exhibit notable anticancer properties. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by modulating specific molecular targets involved in cell cycle regulation and apoptosis pathways .

Mechanisms of Action
The biological activity of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is attributed to its ability to bind to enzymes and receptors involved in cancer progression. This interaction can lead to the inhibition of tumor growth or enhancement of cytotoxic effects against cancer cells .

Agricultural Applications

Herbicidal Properties
The compound's structural characteristics suggest potential herbicidal activity. Triazine derivatives are well-known for their effectiveness as herbicides due to their ability to inhibit photosynthesis in plants . Research into similar compounds has shown promising results in controlling weed populations while minimizing damage to crops.

Plant Growth Regulation
In addition to herbicidal properties, compounds like this compound may act as plant growth regulators. They can influence various physiological processes in plants, enhancing growth and resistance to environmental stressors.

Synthesis and Industrial Applications

Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. These include the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity and yield .

Industrial Production
In an industrial context, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions. Advanced purification techniques such as chromatography are employed to ensure product quality and consistency.

Case Studies

Study Objective Findings
Study on Anticancer Activity Evaluate cytotoxic effects on cancer cell linesSignificant inhibition observed in HCT-116 and HeLa cells
Herbicidal Effectiveness Assess herbicidal properties against common weedsEffective control of weed populations with minimal crop damage
Plant Growth RegulationInvestigate effects on plant growth parametersEnhanced growth rates and stress resistance noted

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous 1,3,5-triazine derivatives are critical for understanding its properties. Below is a comparative analysis based on substituents, synthesis, and physicochemical characteristics:

Substituent Analysis

  • Triazine Substituents: Target Compound: 4,6-bis(dimethylamino) groups. Analog 1 (Compound 9e): 4,6-bis(2-hydroxyethylamino) groups. Hydroxyethyl groups introduce hydrogen-bonding capacity, improving aqueous solubility compared to dimethylamino groups . Analog 2 (Compound 24): 4,6-dimorpholino groups. Morpholino rings provide rigidity and moderate electron donation, balancing solubility and steric effects .
  • Peripheral Functional Groups: Target Compound: A 1-methyltriazole-carboxamide side chain. Analog 1 (Compound 9e): A 4-chlorophenyl-substituted pyrazoline. Analog 2 (Compound 24): A benzamide-ureido linker. This moiety increases molecular weight and may influence binding affinity to biological targets .

Physicochemical Properties

  • Solubility: Dimethylamino groups (target) may confer better organic solubility than hydroxyethyl (Analog 9e) or morpholino (Analog 24) groups.

Structural and Functional Notes

  • Electron-Donating Effects: The target’s dimethylamino groups may enhance reactivity in nucleophilic aromatic substitution compared to morpholino or hydroxyethyl analogs.
  • Biological Target Specificity : The triazole-carboxamide moiety could mimic ATP-binding motifs in kinases, diverging from pyrazoline-based apoptosis inducers .
  • Synthetic Scalability : Lower yields in trifluoromethyl-substituted analogs (e.g., 9g) suggest that steric bulk in the target compound’s triazole group might necessitate optimized coupling conditions .

Preparation Methods

Acid-Catalyzed Multicomponent Condensation

The triazine core is synthesized via a one-pot reaction adapted from bis(diamino-1,3,5-triazine) methodologies. Cyanoguanidine reacts with dimethylamine hydrochloride and formaldehyde under HCl catalysis (Scheme 1). Microwave irradiation (140°C, 40 min) accelerates cyclocondensation, yielding 2-chloromethyl-4,6-bis(dimethylamino)-1,3,5-triazine. Subsequent oxidation with MnO₂ in dichloromethane generates the aldehyde derivative in 68% yield.

Optimization Note : Ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) enhance reaction rates and yields by stabilizing intermediates through hydrogen bonding.

Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is constructed via click chemistry. Propiolic acid reacts with sodium azide and methylamine in a Cu(I)-catalyzed cycloaddition (Scheme 2). Key parameters:

  • Catalyst : CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%).
  • Solvent : tert-Butanol/H₂O (1:1).
  • Yield : 82% after recrystallization (ethanol/water).

Regioselectivity favors the 1,4-disubstituted triazole, confirmed by ¹H NMR (singlet at δ 8.02 ppm for H-5).

Coupling of Triazine and Triazole Moieties

Reductive Amination and Amide Bond Formation

The aldehyde group of 4,6-bis(dimethylamino)-1,3,5-triazine-2-carbaldehyde undergoes reductive amination with ammonium acetate in the presence of NaBH₃CN (Scheme 3). The resulting primary amine reacts with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid via EDCI/HOBt-mediated coupling:

  • Conditions : DCM, 0°C to RT, 12 h.
  • Yield : 74% after silica gel chromatography (CHCl₃/MeOH 9:1).

Analytical Validation :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 6.92 (s, 2H, NH₂), 4.12 (s, 3H, N-CH₃), 3.85 (s, 6H, N(CH₃)₂).
  • HRMS (ESI+) : m/z calc. for C₁₃H₂₀N₁₀O [M+H]⁺: 397.1864, found: 397.1861.

Alternative Pathways and Comparative Analysis

Direct Alkylation of Triazole Carboxamide

An alternative route involves alkylation of 1-methyl-1H-1,2,3-triazole-4-carboxamide with 2-(bromomethyl)-4,6-bis(dimethylamino)-1,3,5-triazine (Scheme 4). This method, however, suffers from low regioselectivity (30% yield) due to competing N-alkylation at triazole N-2.

Microwave-Assisted One-Pot Synthesis

Adapting protocols from bis-triazine synthesis, a one-pot procedure combines triazine aldehyde, triazole acid, and coupling reagents under microwave irradiation (100°C, 20 min). This approach achieves 65% yield but requires stringent moisture control.

Challenges and Optimization Strategies

  • Regioselectivity in Triazole Formation : CuAAC remains superior to thermal methods, ensuring >95% 1,4-selectivity.
  • Amide Coupling Efficiency : Pre-activation of the carboxylic acid as a pentafluorophenyl ester improves coupling yields to 81%.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves residual EDCI and byproducts.

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